molecular formula C10H11ClO3S B13070502 (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride

Cat. No.: B13070502
M. Wt: 246.71 g/mol
InChI Key: BZLTZTHIYCPDBW-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride is an organic compound with the molecular formula C10H11ClO3S It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or amines can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products include azides, amines, and other substituted derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfides.

    Hydrolysis: Products include alcohols and sulfonic acids.

Scientific Research Applications

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: A precursor in the synthesis of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride.

    Methanesulfonyl Chloride: A reagent used in the synthesis of various sulfonyl compounds.

    Benzopyran Derivatives: Compounds with similar bicyclic structures and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of a benzopyran ring and a methanesulfonyl chloride group

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-5-ylmethanesulfonyl chloride

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-9-3-1-2-8-6-14-5-4-10(8)9/h1-3H,4-7H2

InChI Key

BZLTZTHIYCPDBW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

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